
Antibacterial agent 97
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
抗菌剂 97 是一种合成化合物,旨在对抗细菌感染。它是更广泛的抗菌剂类别的一部分,这些抗菌剂靶向特定的细菌过程以抑制细菌生长或杀死细菌。该化合物在临床前和临床研究中显示出对抗多种细菌病原体(包括耐药菌株)的有效性。
准备方法
合成路线和反应条件: 抗菌剂 97 的合成通常涉及多步过程。第一步通常包括通过缩合反应形成核心结构。后续步骤可能涉及各种官能团修饰以增强抗菌性能。这些反应中常用的试剂包括有机溶剂(如乙腈)、催化剂(如碳载钯)以及专门用于引入所需官能团的反应物。
工业生产方法: 抗菌剂 97 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常涉及连续流反应器以保持一致的反应条件。质量控制措施非常严格,以确保最终产品符合药品标准。
化学反应分析
反应类型: 抗菌剂 97 经历了几种类型的化学反应,包括:
氧化: 这种反应可以改变化合物的官能团,潜在地增强其抗菌活性。
还原: 用于还原特定官能团,改变化合物的反应性。
取代: 在引入新官能团的核结构修饰中很常见。
常用试剂和条件:
氧化: 在受控条件下使用过氧化氢或高锰酸钾等试剂。
还原: 使用硼氢化钠或氢化铝锂等试剂。
取代: 在碱或酸催化剂存在下,各种卤化物或亲核试剂。
主要产物: 从这些反应中形成的主要产物通常是抗菌剂 97 的衍生物,具有增强或修饰的抗菌性能。
科学研究应用
抗菌剂 97 在科学研究中具有广泛的应用:
化学: 用作模型化合物来研究抗菌机制并开发新的抗菌剂。
生物学: 用于研究细菌耐药机制以及化合物对细菌细胞结构的影响。
医学: 正在研究其在治疗细菌感染(尤其是由耐药菌株引起的感染)方面的潜在用途。
工业: 用于开发用于医疗器械和表面的抗菌涂层和材料。
作用机制
抗菌剂 97 的作用机制涉及靶向特定的细菌过程。它与细菌酶或蛋白质结合,抑制其功能并导致细菌细胞死亡。该化合物可能会干扰细胞壁合成、蛋白质合成或 DNA 复制,具体取决于其特定的结构和官能团。
类似化合物:
青霉素: 靶向细菌细胞壁合成,但对耐药菌株的有效性较低。
四环素: 抑制蛋白质合成,但具有更广泛的活性范围。
环丙沙星: 靶向 DNA 复制,但可能引起严重副作用。
独特性: 抗菌剂 97 的独特之处在于它能够同时靶向多个细菌过程,使其能够有效对抗更广泛的细菌病原体,包括对其他抗生素有耐药性的病原体。其合成的灵活性允许进行修饰以增强其功效并减少耐药性的发展。
相似化合物的比较
Penicillin: Targets bacterial cell wall synthesis but is less effective against drug-resistant strains.
Tetracycline: Inhibits protein synthesis but has a broader spectrum of activity.
Ciprofloxacin: Targets DNA replication but can cause significant side effects.
Uniqueness: Antibacterial Agent 97 is unique in its ability to target multiple bacterial processes simultaneously, making it effective against a broader range of bacterial pathogens, including those resistant to other antibiotics. Its synthetic flexibility allows for modifications to enhance its efficacy and reduce resistance development.
属性
分子式 |
C19H23N5S |
|---|---|
分子量 |
353.5 g/mol |
IUPAC 名称 |
4-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-N-(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H23N5S/c1-13(2)11-22-19-20-10-9-17(24-19)21-12-16-14(3)23-18(25-16)15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H2,20,21,22,24) |
InChI 键 |
ZQAKYXXEFUVXBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC3=NC(=NC=C3)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
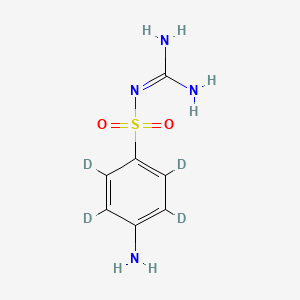
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
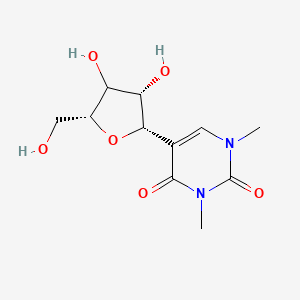

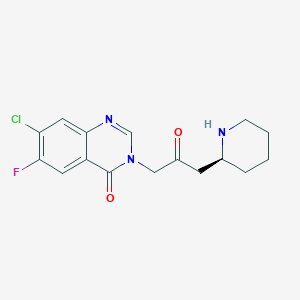
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
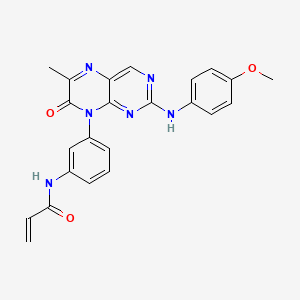

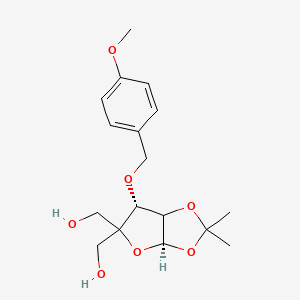
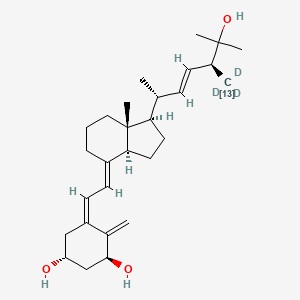
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)


